molecular formula C10H11ClO2 B12290684 Isopropyl 2-chlorobenzoate CAS No. 942-14-3

Isopropyl 2-chlorobenzoate

Cat. No.: B12290684
CAS No.: 942-14-3
M. Wt: 198.64 g/mol
InChI Key: ZQVYNQNVFVRHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-chlorobenzoate is an organic compound with the molecular formula C10H11ClO2. It is an ester derived from 2-chlorobenzoic acid and isopropyl alcohol. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-chlorobenzoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-chlorobenzoic acid and isopropyl alcohol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like ammonia or thiols are used under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-chlorobenzoic acid and isopropyl alcohol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Isopropyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of isopropyl 2-chlorobenzoate involves its interaction with specific molecular targets. The ester bond can undergo hydrolysis, releasing 2-chlorobenzoic acid, which may interact with various enzymes and receptors in biological systems. The chlorine atom in the aromatic ring can also participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chlorobenzoate: An ester derived from 2-chlorobenzoic acid and methanol.

    Ethyl 2-chlorobenzoate: An ester derived from 2-chlorobenzoic acid and ethanol.

    Propyl 2-chlorobenzoate: An ester derived from 2-chlorobenzoic acid and propanol.

Uniqueness

Isopropyl 2-chlorobenzoate is unique due to the presence of the isopropyl group, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. The isopropyl group influences the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications where other esters may not be as effective.

Properties

CAS No.

942-14-3

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

propan-2-yl 2-chlorobenzoate

InChI

InChI=1S/C10H11ClO2/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7H,1-2H3

InChI Key

ZQVYNQNVFVRHMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.